molecular formula C23H30N2O2 B11356432 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide

Cat. No.: B11356432
M. Wt: 366.5 g/mol
InChI Key: BCLDRCXKVCLZJW-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide is a complex organic compound with a unique structure that includes an azepane ring, a methoxyphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the azepane ring and the methoxyphenyl group. One common method involves the reaction of 4-methoxyphenylacetic acid with azepane under acidic conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like halides or amines, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, reduced amine derivatives, and substituted benzamides.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and the methoxyphenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C23H30N2O2/c1-18-8-7-9-20(16-18)23(26)24-17-22(25-14-5-3-4-6-15-25)19-10-12-21(27-2)13-11-19/h7-13,16,22H,3-6,14-15,17H2,1-2H3,(H,24,26)

InChI Key

BCLDRCXKVCLZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

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